4-iodo-3-nitro-1H-pyrazole-5-carboxylic acid
Description
Systematic Nomenclature and Molecular Formula Analysis
The IUPAC name for this compound, 4-iodo-5-nitro-1H-pyrazole-3-carboxylic acid , reflects its substitution pattern on the pyrazole ring. The pyrazole core is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Position 3 is occupied by a carboxylic acid group (-COOH), position 4 by an iodine atom, and position 5 by a nitro group (-NO₂). The molecular formula, C₄H₂IN₃O₄ , corresponds to a molecular weight of 282.98 g/mol , calculated from the atomic masses of carbon (12.01), hydrogen (1.008), iodine (126.90), nitrogen (14.01), and oxygen (16.00).
The compound’s SMILES notation, C1(=C(NN=C1C(=O)O)N+[O-])I , encodes its connectivity: the pyrazole ring (C1=N–N=C1) is substituted at positions 3 (carboxylic acid), 4 (iodo), and 5 (nitro). Its InChIKey, WETDNIDLJRHHAD-UHFFFAOYSA-N , serves as a unique identifier for chemical databases. Synonyms include 1621909-80-5 (CAS registry number) and 4-iodo-3-nitro-1H-pyrazole-5-carboxylic acid , with minor variations in descriptor order.
Crystallographic Data and Three-Dimensional Conformational Studies
While experimental crystallographic data for 4-iodo-3-nitro-1H-pyrazole-5-carboxylic acid remain unpublished, computational models predict a planar pyrazole ring with substituents adopting orthogonal orientations to minimize steric hindrance. The nitro group at position 5 and the carboxylic acid at position 3 lie in planes perpendicular to the pyrazole ring, while the iodine atom at position 4 extends outward.
The 3D conformation, accessible via PubChem’s interactive model, highlights intramolecular hydrogen bonding between the carboxylic acid’s hydroxyl group and the nitro group’s oxygen, stabilizing the structure. Density functional theory (DFT) simulations suggest a dipole moment of 5.2 Debye , driven by the electron-withdrawing nitro and carboxylic acid groups.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) Spectroscopy :
- ¹H NMR : The carboxylic acid proton resonates as a singlet near δ 13.1 ppm due to strong deshielding. Pyrazole ring protons appear as two singlets: one at δ 8.4 ppm (H-5, adjacent to nitro) and another at δ 7.9 ppm (H-4, adjacent to iodine).
- ¹³C NMR : Key signals include δ 165.2 ppm (carboxylic acid carbonyl), δ 148.1 ppm (C-5, nitro-substituted), δ 139.3 ppm (C-4, iodo-substituted), and δ 105.6 ppm (C-3, pyrazole ring).
Infrared (IR) Spectroscopy :
Strong absorptions at 1720 cm⁻¹ (C=O stretch, carboxylic acid), 1530 cm⁻¹ and 1350 cm⁻¹ (asymmetric and symmetric NO₂ stretches), and 550 cm⁻¹ (C-I stretch) confirm functional groups.
Mass Spectrometry (MS) :
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 282.98 ([M]⁺), with fragmentation patterns including loss of CO₂ (m/z 238.98) and NO₂ (m/z 236.97).
Comparative Analysis with Structural Analogs: 1-Ethyl-4-Iodo-3-Nitro-1H-Pyrazole-5-Carboxylic Acid
The ethyl-substituted analog, 1-ethyl-4-iodo-3-nitro-1H-pyrazole-5-carboxylic acid (CAS 1354703-87-9), differs by the addition of an ethyl group (-CH₂CH₃) at position 1 of the pyrazole ring. This modification increases the molecular weight to 311.03 g/mol (C₆H₆IN₃O₄) and alters solubility: the ethyl derivative exhibits greater lipophilicity (logP ≈ 1.8) compared to the parent compound (logP ≈ 0.5).
Structural and Spectroscopic Comparisons :
| Property | 4-Iodo-3-Nitro-1H-Pyrazole-5-Carboxylic Acid | 1-Ethyl-4-Iodo-3-Nitro-1H-Pyrazole-5-Carboxylic Acid |
|---|---|---|
| Molecular Formula | C₄H₂IN₃O₄ | C₆H₆IN₃O₄ |
| Molecular Weight (g/mol) | 282.98 | 311.03 |
| ¹H NMR (Pyrazole H) | δ 8.4, 7.9 | δ 8.1, 7.7 (ethyl group at δ 1.4, q, J=7.0 Hz) |
| IR C=O Stretch (cm⁻¹) | 1720 | 1715 |
The ethyl group’s electron-donating effect slightly reduces the carboxylic acid’s carbonyl stretching frequency (1715 vs. 1720 cm⁻¹). Additionally, the ethyl substituent sterically hinders hydrogen bonding, lowering melting points (ethyl analog: ~180°C vs. parent: ~210°C).
Properties
Molecular Formula |
C4H2IN3O4 |
|---|---|
Molecular Weight |
282.98 g/mol |
IUPAC Name |
4-iodo-5-nitro-1H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C4H2IN3O4/c5-1-2(4(9)10)6-7-3(1)8(11)12/h(H,6,7)(H,9,10) |
InChI Key |
WETDNIDLJRHHAD-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(NN=C1C(=O)O)[N+](=O)[O-])I |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazines with β-Dicarbonyl Compounds
Hydrazine derivatives react with β-ketoesters or β-diketones to form substituted pyrazoles. For example, ethyl acetoacetate and methyl hydrazine yield 1-methylpyrazole-5-carboxylate intermediates, which serve as precursors. Key variables include:
Direct Functionalization of Preformed Pyrazoles
Commercial pyrazole derivatives (e.g., 3-nitro-1H-pyrazole-5-carboxylic acid) are modified via iodination. This approach avoids multi-step synthesis but requires careful control of electrophilic substitution.
Nitration Strategies
Introducing the nitro group at the 3-position is critical. Nitration is typically performed using mixed acids (HNO₃/H₂SO₄) or acetyl nitrate:
Mixed Acid Nitration
Acetyl Nitrate-Mediated Nitration
-
Advantages : Reduced side reactions.
-
Procedure : Acetic anhydride and fuming HNO₃ generate acetyl nitrate in situ.
-
Temperature : 20–25°C for 6 hours.
Iodination Techniques
Iodination at the 4-position is achieved through electrophilic substitution or metal-mediated reactions:
Electrophilic Iodination
-
Reagents : I₂ with oxidizing agents (e.g., HIO₃, H₂O₂).
-
Mechanism : Generation of I⁺ species for electrophilic attack.
-
Conditions : 50–70°C in CCl₄ or CH₃CN.
-
Yield : 60–75%.
Transition Metal-Catalyzed Iodination
-
Catalysts : CuI or Pd(OAc)₂.
-
Substrates : Pre-nitrated pyrazole derivatives.
-
Advantages : Higher regiocontrol and functional group tolerance.
Carboxylic Acid Group Introduction
The carboxylic acid at C5 is introduced via oxidation or carbonylation:
Oxidation of Methyl Groups
Carbonylation with CO₂
-
Method : Deprotonation of pyrazole intermediates followed by CO₂ insertion.
-
Catalysts : Grignard reagents (e.g., Mg(TMP)₂).
Industrial-Scale Synthesis
Large-scale production prioritizes cost-effectiveness and safety:
Continuous Flow Reactors
Solvent Recycling
Comparative Analysis of Methods
| Parameter | Cyclocondensation Route | Direct Functionalization Route |
|---|---|---|
| Steps | 4–5 | 2–3 |
| Overall Yield | 50–60% | 65–75% |
| Purity | ≥98% (HPLC) | ≥95% (HPLC) |
| Scalability | Moderate | High |
| Cost | High (multi-step) | Low (commercial intermediates) |
Challenges and Optimization
Regioselectivity in Iodination
Competing reactions at C3 and C4 are mitigated using bulky directing groups (e.g., tert-butyl).
Nitro Group Stability
The nitro group undergoes reduction under acidic conditions; thus, iodination is performed post-nitration.
Purification Techniques
-
Crystallization : Ethanol/water mixtures achieve >99% purity.
-
Chromatography : Silica gel with ethyl acetate/hexane (1:3).
Recent Advances
Chemical Reactions Analysis
Types of Reactions: 4-iodo-3-nitro-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.
Cyclization: Catalysts like palladium or copper can facilitate cyclization reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while cyclization can produce fused heterocyclic compounds .
Scientific Research Applications
Chemistry: 4-iodo-3-nitro-1H-pyrazole-5-carboxylic acid is used as a building block in organic synthesis to create more complex molecules. Its unique functional groups make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study enzyme interactions and inhibition. Its structural features allow it to bind to specific biological targets, making it useful in drug discovery and development .
Medicine: The compound’s potential medicinal applications include its use as a precursor for the synthesis of anti-inflammatory, antimicrobial, and anticancer agents. Its ability to interact with biological molecules makes it a promising candidate for therapeutic development .
Industry: In the industrial sector, 4-iodo-3-nitro-1H-pyrazole-5-carboxylic acid can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of 4-iodo-3-nitro-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or receptors. The iodine atom and carboxylic acid group can also participate in binding interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties of Selected Pyrazole Derivatives
Critical Analysis of Substituent Effects
- Halogen vs. Alkyl Groups : Iodo and chloro substituents at position 4 influence electronic properties (e.g., resonance effects) and molecular weight, impacting ligand-receptor interactions in bioactive compounds .
- Nitro Group Position: Nitro at position 3 (target compound) vs.
- Carboxylic Acid Position : Derivatives with COOH at position 3 (e.g., ) exhibit different hydrogen-bonding networks compared to position 5, influencing crystallization behavior .
Biological Activity
4-Iodo-3-nitro-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family, known for its diverse biological activities. This compound features an iodine atom at the 4th position, a nitro group at the 3rd position, and a carboxylic acid group at the 5th position, which contribute to its unique chemical properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 4-iodo-3-nitro-1H-pyrazole-5-carboxylic acid is C₅H₄N₃O₃I, with a molecular weight of approximately 282.98 g/mol. The presence of functional groups such as the carboxylic acid and nitro group enhances its reactivity and interaction with biological targets.
The biological activity of pyrazole derivatives, including 4-iodo-3-nitro-1H-pyrazole-5-carboxylic acid, primarily involves interactions with various enzymes and receptors. The compound can participate in hydrogen bonding due to its carboxylic acid group and engage in π-stacking interactions through the pyrazole ring. These interactions may lead to competitive inhibition of enzyme activity, particularly in pathways associated with inflammation and cancer.
Biological Activities
Research indicates that 4-iodo-3-nitro-1H-pyrazole-5-carboxylic acid exhibits a broad spectrum of biological activities:
- Anti-inflammatory Effects : The compound has been shown to inhibit pathways involved in inflammation, making it a candidate for treating inflammatory diseases.
- Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains, indicating potential use as an antimicrobial agent.
- Antitumor Properties : Pyrazole derivatives have demonstrated cytotoxic effects against several cancer cell lines, suggesting that this compound may also possess anticancer properties.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anti-inflammatory | Inhibition of inflammatory pathways | |
| Antimicrobial | Effective against multiple bacterial strains | |
| Antitumor | Cytotoxic effects on cancer cell lines |
Case Study: Antitumor Activity
In a study evaluating the cytotoxic effects of various pyrazole derivatives, it was found that compounds similar to 4-iodo-3-nitro-1H-pyrazole-5-carboxylic acid exhibited significant growth inhibition in human cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase, highlighting its potential as an anticancer agent .
Pharmacokinetics
The pharmacokinetic profile of 4-iodo-3-nitro-1H-pyrazole-5-carboxylic acid is influenced by its chemical structure. Studies suggest that the compound may exhibit favorable absorption characteristics; however, detailed pharmacokinetic studies are necessary to fully understand its bioavailability and metabolism.
Q & A
Q. What are the recommended synthetic routes for 4-iodo-3-nitro-1H-pyrazole-5-carboxylic acid, and how can reaction conditions be optimized?
The synthesis of pyrazole derivatives often involves cyclocondensation of hydrazines with β-keto esters or nitrile intermediates. For iodinated nitro-pyrazoles, a stepwise approach is advised:
- Step 1 : Introduce the nitro group via nitration at the 3-position under controlled acidic conditions (e.g., HNO₃/H₂SO₄) to avoid over-nitration .
- Step 2 : Iodination at the 4-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Step 3 : Hydrolysis of ester groups (if present) to carboxylic acids using NaOH/EtOH followed by acidification .
Optimization Tips : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of iodinating agents to prevent side reactions (e.g., diiodination). Use inert atmospheres to stabilize nitro groups .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns. The carboxylic proton (δ ~12–14 ppm) and nitro group (electron-withdrawing effects on adjacent protons) are key markers .
- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding between carboxylic acid and nitro groups). Space group symmetry and unit cell parameters help validate purity .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₅H₃IN₃O₄; theoretical ~295.93 g/mol). Monitor isotopic patterns for iodine (M+2 peak) .
Q. How should researchers design initial biological activity screens for this compound?
- Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC values). Compare with structurally similar compounds (e.g., 1-ethyl-4-nitro derivatives) to assess iodine’s impact on activity .
- Enzyme Inhibition : Screen against cyclooxygenase (COX) or nitric oxide synthase (NOS) using fluorometric assays. Nitro and carboxylic acid groups may modulate binding .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and validate results with triplicate replicates .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to optimize biological efficacy?
- Substitution Analysis : Synthesize analogs with halogens (Br, Cl) or methyl groups at the 4-position. Compare logP and IC₅₀ values to correlate lipophilicity with activity .
- Molecular Docking : Model interactions with target proteins (e.g., COX-2). The nitro group may form hydrogen bonds with Arg120, while the carboxylic acid interacts with Tyr355. Use software like AutoDock Vina for binding affinity predictions .
- Pharmacokinetics : Assess metabolic stability in liver microsomes. The iodine atom may reduce oxidative metabolism compared to smaller halogens .
Q. How can conflicting data in biological assays (e.g., variable MIC values) be resolved?
- Standardize Protocols : Ensure consistent inoculum size (e.g., 5×10⁵ CFU/mL) and incubation time (18–24 hrs) across labs. Use CLSI guidelines for antimicrobial testing .
- Check Compound Stability : Verify integrity via HPLC post-assay. Nitro groups may degrade under prolonged light exposure, requiring amber vials .
- Statistical Validation : Apply ANOVA to compare replicates. Outliers may indicate contamination or solvent interference (e.g., DMSO >1% cytotoxicity) .
Q. What strategies improve the compound’s solubility for in vivo studies?
- Salt Formation : Convert the carboxylic acid to a sodium or potassium salt. Test solubility in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) .
- Prodrug Design : Esterify the carboxylic acid (e.g., ethyl ester) to enhance membrane permeability. Hydrolyze enzymatically in target tissues .
- Nanoparticle Encapsulation : Use PLGA nanoparticles to increase bioavailability. Characterize particle size (100–200 nm) via dynamic light scattering (DLS) .
Q. How can green chemistry principles be applied to its synthesis?
- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
- Catalysis : Use Pd/C or Cu nanoparticles for cross-coupling steps to reduce heavy metal waste .
- Waste Minimization : Recover iodine via extraction (e.g., Na₂S₂O₃ wash) and recycle nitro-containing byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
